m-PEG4-Br

ADC Hydrophobicity PEGylation

m-PEG4-Br (CAS 110429-45-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a methoxy group and a terminal bromide. This compound is a critical intermediate used as a cleavable ADC linker and a versatile PROTAC linker.

Molecular Formula C9H19BrO4
Molecular Weight 271.15 g/mol
CAS No. 110429-45-3
Cat. No. B1677524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-Br
CAS110429-45-3
Synonymsm-PEG4-bromide
Molecular FormulaC9H19BrO4
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCBr
InChIInChI=1S/C9H19BrO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
InChIKeyYFFFQGXWMHAJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG4-Br (CAS 110429-45-3) Selection Guide: Key Properties and Applications for ADC and PROTAC Development


m-PEG4-Br (CAS 110429-45-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a methoxy group and a terminal bromide . This compound is a critical intermediate used as a cleavable ADC linker and a versatile PROTAC linker . It is distinguished by its precise, low molecular weight (271.15 g/mol) which ensures batch-to-batch reproducibility, a fundamental requirement for rigorous scientific and industrial applications compared to polydisperse PEG alternatives .

m-PEG4-Br Performance Variability: Why Not All PEG4 Linkers Are Interchangeable


Generic substitution with non-PEG linkers (e.g., SMCC) or PEG analogs of different chain lengths (e.g., m-PEG2-Br, m-PEG8-Br) fails because the PEG4 spacer confers a specific balance of hydrophilicity and steric freedom that directly impacts critical drug conjugate parameters. Research indicates that the length of the PEG chain in a linker significantly modulates the hydrophobicity of the resulting ADC, which in turn affects aggregation, pharmacokinetics, and antitumor activity [1]. While a PEG4 spacer can mitigate payload-induced hydrophobicity and improve solubility, shorter chains may not provide sufficient shielding, and longer chains can drastically alter the conjugate's pharmacokinetic profile, reducing efficacy or increasing off-target toxicity [1][2]. Furthermore, the terminal bromide in m-PEG4-Br is a specific, highly reactive leaving group essential for defined nucleophilic substitution steps in synthesis; alternatives like tosylate or mesylate exhibit different reaction kinetics and may require different purification strategies, potentially affecting final yield and purity .

Quantitative Evidence for m-PEG4-Br Selection: Comparative Performance Data


PEG4 Spacer Significantly Reduces ADC Hydrophobicity Compared to Non-PEGylated Linkers

In a head-to-head comparison using DAR8 ADCs with Trastuzumab and MMAE payloads, the incorporation of a cleavable pendant-type PEG4 linker resulted in a significant decrease in overall conjugate hydrophobicity compared to a control ADC prepared with a non-PEG linker [1]. This was a direct comparative study using the same antibody and payload. The reduced hydrophobicity is a direct result of the hydrophilic PEG4 spacer masking the hydrophobic MMAE payload.

ADC Hydrophobicity PEGylation

PEG4 Linker Maintains High In Vitro Cytotoxicity While Reducing Aggregation

In the same comparative study, DAR8-ADCs using the pendant PEG4 linker showed a reduction in aggregate formation during stability studies compared to non-PEGylated ADCs, as measured by size-exclusion chromatography [1]. Crucially, this improvement in physical stability did not compromise efficacy; the PEG4-containing ADC retained potent in vitro cytotoxicity in the low nanomolar range (IC50) against HER2+ cell lines, similar to non-PEGylated controls [1]. This indicates the PEG4 spacer does not interfere with payload release or activity.

ADC Cytotoxicity Aggregation

m-PEG4-Br Solubility in DMSO Provides a Reproducible Benchmark for Solution Preparation

m-PEG4-Br exhibits a validated solubility of 10 mM in DMSO, a standard value confirmed across multiple reputable vendor datasheets . This contrasts with many non-PEGylated hydrophobic linkers or higher molecular weight PEG linkers which may have lower or less predictable solubility in DMSO.

Solubility DMSO Reproducibility

Monodisperse PEG4 Backbone Ensures Precise Molecular Weight and Batch Consistency Over Polydisperse PEGs

As a discrete PEG4 derivative, m-PEG4-Br has a defined molecular weight of 271.15 g/mol and a single molecular structure, which is fundamentally different from polydisperse PEG reagents (e.g., mPEG2000-Br) that are mixtures of chain lengths with an average molecular weight . This monodispersity is not a feature of all PEG linkers and is a primary reason for its selection in applications requiring high purity and batch-to-batch reproducibility.

Monodispersity PEGylation Quality Control

Validated Application Scenarios for m-PEG4-Br Based on Quantitative Evidence


Synthesis of High-DAR ADCs with Reduced Aggregation and Maintained Potency

Leverage m-PEG4-Br to construct DAR8 Trastuzumab-MMAE ADCs. Evidence demonstrates that PEG4 linkers in this configuration significantly reduce overall conjugate hydrophobicity and aggregation propensity compared to non-PEG linkers, while preserving in vitro cytotoxicity in the low nanomolar range against HER2+ cell lines [1]. This is a critical application for improving the stability and developability of high-potency ADCs.

Preparation of Monodisperse PROTACs Requiring High Batch-to-Batch Reproducibility

Utilize m-PEG4-Br as a monodisperse, well-characterized linker for PROTAC synthesis. Its defined molecular weight and single molecular structure, confirmed by exact mass (270.04667 g/mol) and high purity (≥95%), enable rigorous analytical characterization and ensure consistent performance in biochemical and cellular assays . This is essential for generating reliable structure-activity relationship (SAR) data and for scale-up where polydisperse reagents would introduce unacceptable variability.

Bioconjugation and Surface Modification Requiring a Soluble, Reactive PEG Spacer

Apply m-PEG4-Br in nucleophilic substitution reactions for site-selective bioconjugation. The terminal bromide is a good leaving group, enabling efficient attachment of the hydrophilic PEG4 spacer to various nucleophiles (e.g., amines, thiols) . Its validated 10 mM solubility in DMSO ensures convenient solution preparation for a wide range of synthetic and modification protocols, improving workflow efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG4-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.